N-(1-phenyl-1H-benzimidazol-5-yl)acetamide
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Overview
Description
N-(1-phenyl-1H-benzimidazol-5-yl)acetamide: is a compound that belongs to the benzimidazole family, which is known for its diverse biological activities. Benzimidazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Condensation Reaction: The synthesis of N-(1-phenyl-1H-benzimidazol-5-yl)acetamide typically involves the condensation of o-phenylenediamine with phenylacetic acid under acidic conditions.
Cyclization Reaction: Another method involves the cyclization of N-phenyl-o-phenylenediamine with acetic anhydride.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-phenyl-1H-benzimidazol-5-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures
Major Products Formed:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups
Scientific Research Applications
Chemistry: N-(1-phenyl-1H-benzimidazol-5-yl)acetamide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has shown promise in biological studies due to its potential antimicrobial, antiviral, and anticancer activities. It is being investigated for its ability to inhibit specific enzymes and pathways involved in disease progression .
Industry: In the industrial sector, benzimidazole derivatives are used in the production of dyes, pigments, and other specialty chemicals. Their stability and reactivity make them valuable intermediates in various chemical processes .
Mechanism of Action
The mechanism of action of N-(1-phenyl-1H-benzimidazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
N-(1H-benzimidazol-2-yl)acetamide: A similar compound with slight structural differences, leading to variations in biological activity.
N-(1-phenyl-1H-benzimidazol-2-yl)acetamide: Another derivative with different substitution patterns, affecting its reactivity and applications.
Uniqueness: N-(1-phenyl-1H-benzimidazol-5-yl)acetamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(1-phenylbenzimidazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-11(19)17-12-7-8-15-14(9-12)16-10-18(15)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXBUVMJJWDAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>37.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26663564 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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